2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Description
Introduction to Pyridazinone Pharmacophores
Historical Development of Pyridazinone Research
Pyridazinones, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been investigated since the mid-20th century. Early studies focused on their synthetic accessibility and preliminary biological screening, revealing antispasmodic and cardiotonic properties. The 1980s marked a turning point with the discovery of pyridazinone-based inhibitors of phosphodiesterase (PDE) and cyclooxygenase (COX), which validated their potential as anti-inflammatory and cardiovascular agents. By the 2000s, advances in combinatorial chemistry enabled the systematic exploration of pyridazinone derivatives, leading to compounds with nanomolar affinities for targets such as dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2). Recent work has expanded into kinase inhibition and anticancer applications, exemplified by clinical candidates like TAK-593, an imidazo[1,2-b]pyridazine derivative targeting VEGFR.
Significance of Pyridazinone Scaffold in Medicinal Chemistry
The pyridazinone scaffold is prized for its:
- Structural plasticity : The core allows substitutions at positions 3, 4, and 6, enabling precise modulation of electronic and steric properties.
- Bioisosteric potential : Pyridazinones serve as mimics for pyridine, pyrimidine, and phenyl rings, facilitating scaffold-hopping strategies. For instance, replacing the pyridine core of sorafenib (a VEGFR-2 inhibitor) with pyridazine improved solubility while maintaining potency.
- Diverse target engagement : Pyridazinones interact with enzymes (PDE, COX, DPP-4), receptors (FPR, VEGFR-2), and ion channels, underpinning their use in diabetes, cancer, and CNS disorders.
Position of Target Compound Within Pyridazinone Research Landscape
The compound 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide belongs to the 6-oxopyridazinone subclass, which has been extensively studied for kinase inhibition. Its design aligns with two trends:
- Halogenation : The 3-bromophenyl group mirrors strategies used in kinase inhibitors like ponatinib, where halogen atoms enhance target binding through hydrophobic and halogen-bonding interactions.
- Phenethylamine derivatives : The 3,4-dimethoxyphenethyl moiety is structurally analogous to fragments in adrenergic and dopaminergic ligands, suggesting potential cross-reactivity with neurotransmitter receptors.
Rationale for 3-Bromophenyl and 3,4-Dimethoxyphenethyl Substituents
3-Bromophenyl Group
- Electron-withdrawing effects : The bromine atom polarizes the phenyl ring, increasing electrophilicity at the para position and facilitating π-π stacking with aromatic residues in enzyme active sites.
- Hydrophobic interactions : The bulky bromine atom fills hydrophobic pockets in targets like VEGFR-2, as demonstrated in molecular dynamics studies of similar compounds.
3,4-Dimethoxyphenethyl Moiety
- Solubility enhancement : Methoxy groups improve aqueous solubility compared to unsubstituted phenethyl chains.
- Conformational flexibility : The ethyl linker allows the dimethoxyphenyl group to adopt orientations that optimize binding to flat or curved receptor surfaces.
Table 1 : Comparative Analysis of Pyridazinone Derivatives with Aryl Substituents
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-29-19-8-6-15(12-20(19)30-2)10-11-24-21(27)14-26-22(28)9-7-18(25-26)16-4-3-5-17(23)13-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFUAFENRUHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a bromophenyl group and a pyridazinone core, suggests various interactions with biological targets, making it a candidate for drug development.
Molecular Structure
- Molecular Formula : CHBrNO
- Molecular Weight : 444.3 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Research indicates that this compound may interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biochemical pathways. The presence of the bromophenyl and methoxy groups enhances its chemical stability and biological activity compared to simpler analogs.
Anticancer Activity
Preliminary studies have suggested that This compound exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The compound's structure allows it to potentially disrupt cellular processes critical for tumor growth.
Inhibition Studies
Inhibition studies have shown that the compound may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Study 1: In Vivo Antitumor Activity
A study conducted on xenograft models demonstrated that the compound exhibited excellent in vivo antitumor activity. The administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent against cancer.
Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure were synthesized to evaluate their biological activity. The results indicated that modifications to the bromophenyl and methoxy groups significantly influenced the potency and selectivity against various cancer cell lines. This SAR analysis helps in identifying the most effective structural features for further development.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains fluorine instead of bromine | Different reactivity due to fluorine's electronegativity |
| N-(4-methoxyphenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Different substitution pattern on the phenyl ring | Potentially enhanced potency against specific targets |
| N-(2-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Chlorobenzene substitution | Distinct biological activity profiles |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests several potential applications:
- Anticancer Activity : Preliminary studies indicate that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. The presence of the bromophenyl and pyridazinone groups may enhance interaction with cellular targets involved in cancer progression.
- Antimicrobial Properties : Research has shown that related compounds can possess significant antimicrobial activity, making this compound a candidate for further exploration in treating infections.
- Neurological Disorders : The dimethoxyphenethyl moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological conditions such as depression or anxiety.
Biological Studies
The compound can serve as a model for studying:
- Drug Metabolism : Understanding how this compound is metabolized can provide insights into its pharmacokinetics and help in designing more effective derivatives.
- Mechanisms of Action : Interaction studies are crucial for elucidating how this compound affects biological pathways, particularly those related to its therapeutic targets.
Case Studies
While specific case studies on this exact compound may be limited, research on similar pyridazinone derivatives has yielded valuable insights:
- Antitumor Activity : A study demonstrated that a related pyridazinone derivative inhibited tumor growth in xenograft models, highlighting the potential of this class of compounds in oncology.
- Neuroprotective Effects : Another study reported that compounds with similar structural characteristics showed neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative diseases.
Comparison with Similar Compounds
a) N-(3-Bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide ()
- Key Differences: The pyridazinone core here is substituted with a 3,5-dimethylpyrazole group instead of 3-bromophenyl.
- The acetamide is attached to a 3-bromophenylamine in this analog, whereas the target compound uses a 3,4-dimethoxyphenethyl group, suggesting divergent pharmacokinetic profiles .
b) 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Key Differences: The pyridazinone core has a simple phenyl substituent (lacking bromine), and the acetamide is linked to a 2-(trifluoromethyl)phenyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the electron-donating dimethoxy groups in the target compound. The absence of bromine may reduce halogen bonding interactions critical for target engagement .
Modifications in the Acetamide Side Chain
a) Antipyrine/Pyridazinone Hybrids ()
- Example : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (6e).
- Key Differences : The acetamide side chain incorporates an antipyrine (pyrazolone) moiety instead of a dimethoxyphenethyl group.
- Implications: Antipyrine derivatives are known for anti-inflammatory and analgesic properties. The bulky pyrazolone ring may restrict blood-brain barrier penetration compared to the smaller dimethoxyphenethyl group in the target compound .
b) Thioacetamide Derivatives ()
- Example : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a).
- Key Differences: A methylthio-benzyl group on the pyridazinone core and a 4-bromophenylacetamide side chain.
- The 4-bromophenyl group may enhance halogen bonding but lacks the dual methoxy substituents seen in the target compound .
Structural and Pharmacological Data Comparison
*Estimated based on structural formula.
Q & A
Q. What are the standard synthetic routes for 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide?
- Methodological Answer : A typical synthesis involves coupling 3-(3-bromophenyl)-6-oxopyridazine with N-(3,4-dimethoxyphenethyl)acetamide derivatives. For example, a carbodiimide-mediated amide bond formation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC·HCl] in dichloromethane with triethylamine as a base) is effective. Reaction optimization at low temperatures (e.g., 273 K) minimizes side reactions, followed by extraction and purification via column chromatography or crystallization .
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding and dihedral angles between aromatic rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
Q. What in vitro assays are used for initial pharmacological screening?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Enzyme Inhibition Studies : Fluorescence-based assays to evaluate interactions with target enzymes (e.g., kinases or proteases).
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in synthesizing the target compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates.
- Catalyst Screening : Test coupling agents like HATU or PyBOP for improved efficiency.
- Temperature Control : Gradual warming post-coupling reduces decomposition.
- Purification : Use preparative HPLC to isolate high-purity fractions (>95%) .
Q. How does the dihedral angle between aromatic rings affect the compound’s bioactivity?
- Methodological Answer : Crystallographic data (e.g., dihedral angles of 66.4° between bromophenyl and dimethoxyphenethyl groups) influence molecular rigidity and binding pocket compatibility. Computational modeling (e.g., molecular docking) can correlate conformational flexibility with activity. For example, planar conformations may enhance π-π stacking with aromatic residues in enzyme active sites .
Q. How to resolve discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Batch Analysis : Compare compound purity (HPLC) and stability (LC-MS) across studies to rule out degradation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time.
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., bromine vs. chlorine) on binding energy.
- Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide moiety) for target recognition .
Q. How to design structure-activity relationship (SAR) studies focusing on substituents like bromophenyl or dimethoxyphenethyl groups?
- Methodological Answer :
- Synthesize Analogues : Replace bromine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Modify Dimethoxyphenethyl Chain : Shorten the ethyl linker or substitute methoxy with halogens.
- Biological Testing : Compare IC values in enzyme assays and correlate with electronic/hydrophobic properties (Hammett plots or ClogP analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
